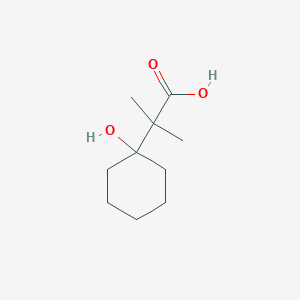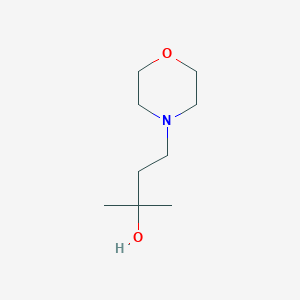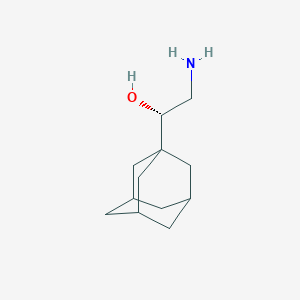
(S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol is a chemical compound characterized by the presence of an adamantane group attached to an aminoethanol moiety Adamantane is a highly stable, diamondoid hydrocarbon, which imparts unique properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol typically involves the reaction of adamantane derivatives with aminoethanol under specific conditions. One common method involves the use of adamantane-1-carboxylic acid, which is first converted to adamantane-1-yl chloride. This intermediate is then reacted with 2-aminoethanol in the presence of a base, such as sodium hydroxide, to yield the desired product.
Industrial Production Methods
Industrial production of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated adamantane derivatives.
Applications De Recherche Scientifique
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol involves its interaction with specific molecular targets. The adamantane moiety provides structural stability and enhances lipophilicity, facilitating its interaction with lipid membranes and proteins. The aminoethanol group can form hydrogen bonds and ionic interactions with biological targets, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(adamantan-1-yl)ethan-1-ol: Similar structure but lacks the amino group.
Adamantane-1-carboxylic acid: Precursor in the synthesis of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol.
Amantadine: An antiviral drug with a similar adamantane core structure.
Uniqueness
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol is unique due to the presence of both the adamantane and aminoethanol groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H21NO |
|---|---|
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
(1S)-1-(1-adamantyl)-2-aminoethanol |
InChI |
InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m1/s1 |
Clé InChI |
GLCFWAYXPRBRNU-LTMLNTECSA-N |
SMILES isomérique |
C1C2CC3CC1CC(C2)(C3)[C@@H](CN)O |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


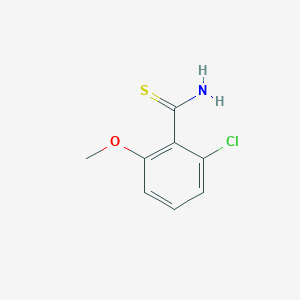
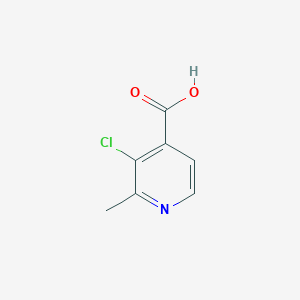
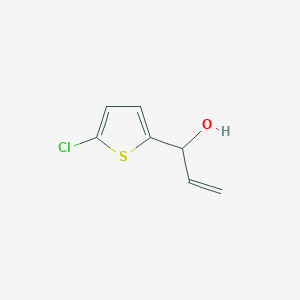

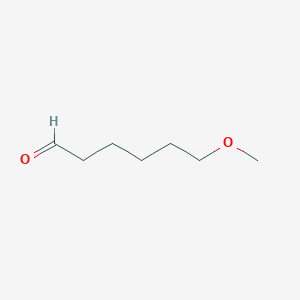
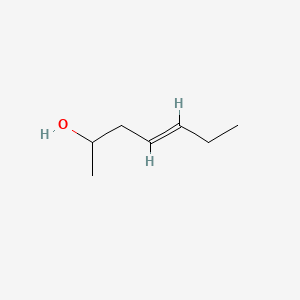
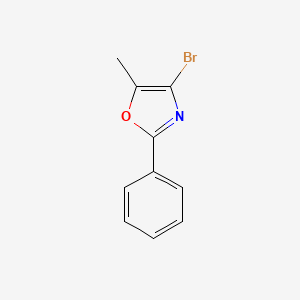

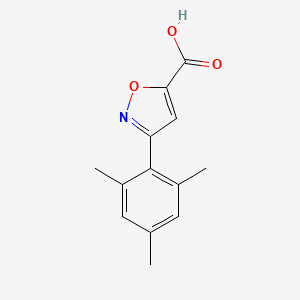
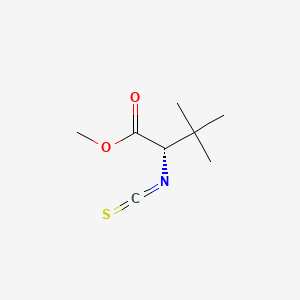
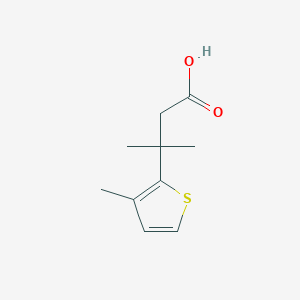
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
